メブロキノロン

概要

説明

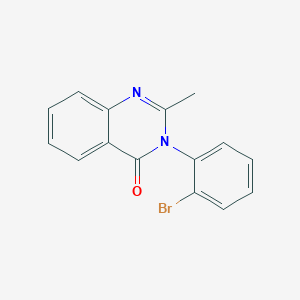

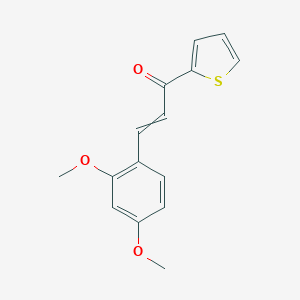

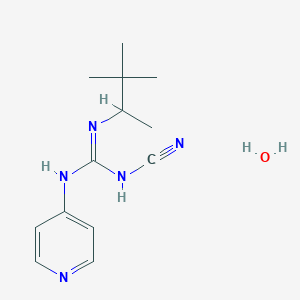

Mebroqualone is a compound that belongs to the quinazolinone class of drugs. It is structurally related to other quinazolinones such as mecloqualone. Mebroqualone and its derivatives have been the subject of various studies due to their interesting chemical properties and potential pharmaceutical applications. The research has focused on the synthesis of optically active N-C axially chiral mebroqualone derivatives, which are of interest due to their stereochemical complexity and potential for creating new types of pharmaceutically relevant compounds .

Synthesis Analysis

The synthesis of N-C axially chiral mebroqualone derivatives has been achieved through catalytic enantioselective processes. In one study, the use of (R)-DTBM-SEGPHOS-Pd(OAc)2 catalyst and treatment with NaBH4 led to the formation of optically active mebroqualone derivatives via reductive asymmetric desymmetrization. This process involves enantioselective monohydrodebromination followed by kinetic resolution of the resulting monobromophenyl products, achieving enantioselectivities of up to 99% ee . Another study demonstrated the diastereoselective α-alkylation of metallo enamines generated from mebroqualone derivatives, yielding compounds with both axial and central chirality with high yields and diastereomeric ratios .

Molecular Structure Analysis

Mebroqualone derivatives exhibit N-C axial chirality, which is a form of stereochemistry where the spatial arrangement of the atoms results in non-superimposable mirror images, or enantiomers. The molecular structure of these compounds is characterized by the presence of a quinazolinone core with various substituents that influence the overall stereochemical outcome of the synthetic reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of mebroqualone derivatives are highly stereoselective, which is crucial for the production of compounds with specific enantiomeric configurations. The reductive asymmetric desymmetrization and the diastereoselective α-alkylation are key reactions that have been optimized to achieve high selectivity and yield. These reactions are important for the development of new pharmaceuticals with defined stereochemistry, which can have significant implications for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of mebroqualone derivatives are influenced by their molecular structure and the presence of chiral centers. The optically active compounds obtained through the synthetic methods described have specific rotation values that reflect their enantiomeric purity. The reactivity and stability of these compounds can vary depending on the substituents attached to the quinazolinone core and the conditions under which they are synthesized and stored .

科学的研究の応用

チオケトンの合成

メブロキノロンは、ケトンの硫黄類似体であるチオケトンの合成に使用されてきました。 キシレン還流条件下で、メブロキノロンとローソン試薬(LR)を反応させると、3時間でチオケトンが87%の収率で得られました 。このプロセスは、生物学的に重要なヘテロ環の構築における有機化学の分野で重要です。

エナンチオマー純度の向上

メブロキノロンからメタクアロンへの鈴木・宮浦カップリングによる変換は、エナンチオマー過剰率(ee)を99%にまで高めることが報告されています 。この用途は、エナンチオマーの純度が薬物の有効性と安全性に大きく影響する可能性がある医薬品研究において非常に重要です。

GABA作動性活性

メブロキノロンは、GABA-A受容体のβサブタイプのアゴニストとして作用するGABA作動性活性で知られています 。この特性により、潜在的な治療用途のための鎮静作用と催眠作用に関する研究の候補となっています。

メクロキノロンの類似体

メクロキノロンの類似体であるメブロキノロンは、同様の鎮静作用と催眠作用を共有しています 。この類似性により、薬理学と毒性学における比較研究が可能になり、キナゾリノン系化合物の理解を深めることができます。

レクリエーション薬物乱用研究

メブロキノロンとその類似体は、レクリエーション薬物乱用の文脈で研究の対象となってきました。 オンラインフォーラムからの洞察によると、これらの物質は広く議論されており、ユーザーは経験、投与経路、および自己合成の試みを共有しています 。この情報は、薬物乱用に伴うリスクを理解し軽減するために、法医学および社会科学にとって貴重です。

医薬品研究

メブロキノロンの類似体は、医薬品研究の一環として開発されましたが、副作用のため、市販されなかったか、またはすぐに販売が中止されました 。これらの化合物の研究は、より安全で効果的な鎮静薬の設計に関する洞察を提供することができます。

法的および規制上の影響

メタクアロンなどの規制対象物質に対する制限を回避する法的グレーゾーンにメブロキノロンが存在することは、法的および規制上の枠組みにとって課題となっています 。この分野の研究は、政策立案と執行戦略の情報を提供することができます。

毒性学研究

メブロキノロンとその類似体に関する薬理学および毒性学データの不足により、これらの薬物をメタクアロン自体と比較して使用した結果や危険性を理解するための毒性学研究が必要です 。この研究は、公衆衛生と安全にとって不可欠です。

作用機序

Target of Action

Mebroqualone, also known as MBQ, is a quinazolinone-class GABAergic . It primarily targets the β subtype of the GABAa receptor . The GABAa receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the brain.

Mode of Action

Mebroqualone acts as an agonist at the β subtype of the GABAa receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Mebroqualone’s agonist activity at the GABAa receptor leads to an increase in inhibitory effects in the central nervous system, resulting in sedative and hypnotic properties .

Biochemical Pathways

This pathway involves the synthesis, release, and breakdown of GABA, the primary inhibitory neurotransmitter in the brain. By acting as an agonist at the GABAa receptor, Mebroqualone enhances the inhibitory effects of GABA, leading to increased sedation and hypnosis .

Result of Action

The molecular and cellular effects of Mebroqualone’s action are primarily related to its sedative and hypnotic properties . By enhancing the inhibitory effects of GABA in the central nervous system, Mebroqualone can lead to a decrease in neuronal excitability. This can result in effects such as sedation, relaxation, and hypnosis .

Safety and Hazards

将来の方向性

Mebroqualone and its analogues are extensively discussed in online forums . Among the most frequently mentioned threads are those featuring descriptions of the effects and experiences of using these substances, advices on effective routes of administration and doses used, considerations regarding the availability of these substances, subjective opinions with recommendations or warnings .

生化学分析

Biochemical Properties

Mebroqualone, like its parent compound methaqualone, is believed to interact with the GABA receptor in the brain, enhancing the effects of this inhibitory neurotransmitter .

Cellular Effects

Given its similarity to methaqualone, it may influence cell function by modulating GABA receptor activity, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level by enhancing the effects of the inhibitory neurotransmitter GABA, potentially through binding interactions with the GABA receptor .

Dosage Effects in Animal Models

Like methaqualone, it is likely that Mebroqualone has a threshold effect and may cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it is metabolized in the liver, similar to methaqualone .

Transport and Distribution

Given its lipophilic nature, it is likely that it can easily cross cell membranes .

Subcellular Localization

Given its potential interaction with the GABA receptor, it may be localized to the cell membrane where this receptor is found .

特性

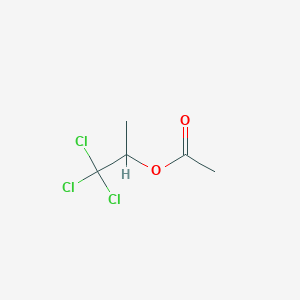

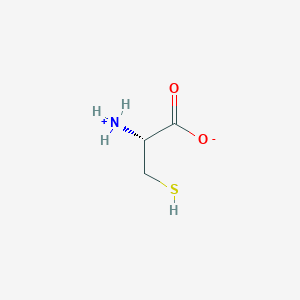

IUPAC Name |

3-(2-bromophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUSAPJNASSKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327105 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4260-20-2 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4260-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebroqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEBROQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of Mebroqualone and its physicochemical properties?

A1: Mebroqualone is a quinazoline derivative. [] While its exact molecular formula and weight are not specified in the provided abstracts, computational studies have been conducted on its structure and properties. [] These studies have explored the impact of substituents on its thermodynamic, electronic, and lipophilic characteristics using density functional theory (DFT) calculations. [] Additionally, molecular electrostatic potential (MEP) mapping has been employed to visualize the effect of substituent modifications on its electrostatic surface features. []

Q2: How does Mebroqualone compare to other structurally similar quinazoline derivatives in terms of its properties and potential applications?

A2: Mebroqualone shares structural similarities with other quinazoline derivatives like methaqualone, etaqualone, and mecloqualone. [] Research has focused on comparing these compounds based on their calculated thermodynamic quantities, suggesting that halogen substitution might be favorable. [] Further exploration of these structural similarities could provide insights into potential applications, particularly considering the known pharmaceutical relevance of other quinazoline derivatives. []

Q3: Has Mebroqualone been found in any forensic investigations, and what information about its potential toxicity is available?

A3: Two fatality cases involving Mebroqualone have been reported, highlighting the need for a better understanding of its toxicity. [] In one case, a blood concentration of 10,228 ng/mL was detected following an accidental death involving a house fire, while in another case, a concentration of 115 ng/mL was found in a suicide by train. [] This limited data emphasizes the importance of further research into Mebroqualone's potential toxicity and lethal doses.

Q4: Are there any established synthetic routes for the production of Mebroqualone?

A4: Yes, researchers have developed a method for the catalytic enantioselective synthesis of Mebroqualone and its derivatives. [] This method utilizes a chiral palladium catalyst and sodium borohydride to achieve reductive asymmetric desymmetrization of specific quinazolinone precursors. [] Additionally, a convenient and green synthetic protocol has been developed for producing 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds to which Mebroqualone belongs. [] This method involves a multicomponent reaction with isatoic anhydride, an amine, and an orthoester, offering a potentially scalable and environmentally friendly approach to Mebroqualone synthesis. []

Q5: Can the axial chirality of Mebroqualone be exploited for further chemical synthesis?

A5: Yes, the optically active N-C axially chiral Mebroqualone derivatives, synthesized through the aforementioned enantioselective methods, have proven valuable in diastereoselective synthesis. [] For example, reacting alkyl halides with metallo enamines generated from these chiral Mebroqualone derivatives proceeds with high diastereoselectivity. [] This approach allows for the preparation of structurally diverse compounds, potentially expanding the applications of Mebroqualone as a chiral building block in organic synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)